Methyl 4-hydroxy-2,5-dihydrothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-hydroxy-2,5-dihydrothiophene-3-carboxylate is a chemical compound with the molecular formula C6H8O3S and a molecular weight of 160.19 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-hydroxy-2,5-dihydrothiophene-3-carboxylate can be achieved through several methods. One common approach involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production of this compound typically involves bulk custom synthesis and procurement processes. Companies like ChemScene provide this compound in various quantities for research and industrial use .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-hydroxy-2,5-dihydrothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 4-hydroxy-2,5-dihydrothiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-2,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, leading to the formation of active metabolites that interact with biological targets. These interactions can modulate cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
Thiophene: A five-membered aromatic ring containing sulfur.
Methyl 3-hydroxythiophene-2-carboxylate: A related compound with similar structural features.
4,5-Dihydrothiophene, 3-methyl-: Another thiophene derivative with different substituents.
Uniqueness: Methyl 4-hydroxy-2,5-dihydrothiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and ester functional groups make it a versatile intermediate for further chemical modifications, enhancing its utility in various applications.
Properties
Molecular Formula |
C6H8O3S |
---|---|
Molecular Weight |
160.19 g/mol |
IUPAC Name |
methyl 4-hydroxy-2,5-dihydrothiophene-3-carboxylate |
InChI |
InChI=1S/C6H8O3S/c1-9-6(8)4-2-10-3-5(4)7/h7H,2-3H2,1H3 |
InChI Key |
FEFHFUKDYUAIJM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(CSC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.